

Spectroscopic Profile of 3-Fluoro-2,4-dimethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-2,4-dimethoxyaniline**

Cat. No.: **B062019**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Fluoro-2,4-dimethoxyaniline** (CAS Number: 195136-66-4). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted data and the spectral characteristics of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and utilization of **3-Fluoro-2,4-dimethoxyaniline** in research and development, particularly in the fields of medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoro-2,4-dimethoxyaniline**. These predictions are derived from established spectroscopic principles and data from analogous molecules such as 3-Fluoro-4-methoxyaniline and 2,4-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Fluoro-2,4-dimethoxyaniline** (in CDCl_3 , 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~6.8 - 7.0	d	~8-10	1H	Ar-H
~6.5 - 6.7	d	~8-10	1H	Ar-H
~4.0 (broad s)	s	-	2H	-NH ₂
~3.9	s	-	3H	-OCH ₃
~3.8	s	-	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **3-Fluoro-2,4-dimethoxyaniline** (in CDCl₃, 125 MHz)

Chemical Shift (δ , ppm)	Assignment
~150 - 155 (d, J ≈ 240-250 Hz)	C-F
~145 - 150	C-OCH ₃
~140 - 145	C-OCH ₃
~135 - 140	C-NH ₂
~115 - 120	Ar-CH
~100 - 105 (d, J ≈ 20-25 Hz)	Ar-CH
~56 - 57	-OCH ₃
~55 - 56	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Fluoro-2,4-dimethoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H stretch (asymmetric)
3300 - 3400	Medium, Sharp	N-H stretch (symmetric)
2950 - 3000	Medium	Aromatic C-H stretch
2830 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1600 - 1630	Strong	N-H bend (scissoring)
1450 - 1550	Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-O stretch (aryl ether)
1100 - 1200	Strong	C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Fluoro-2,4-dimethoxyaniline**

m/z	Relative Intensity	Assignment
171	High	[M] ⁺ (Molecular Ion)
156	Medium	[M - CH ₃] ⁺
128	Medium	[M - CH ₃ - CO] ⁺

Experimental Protocols

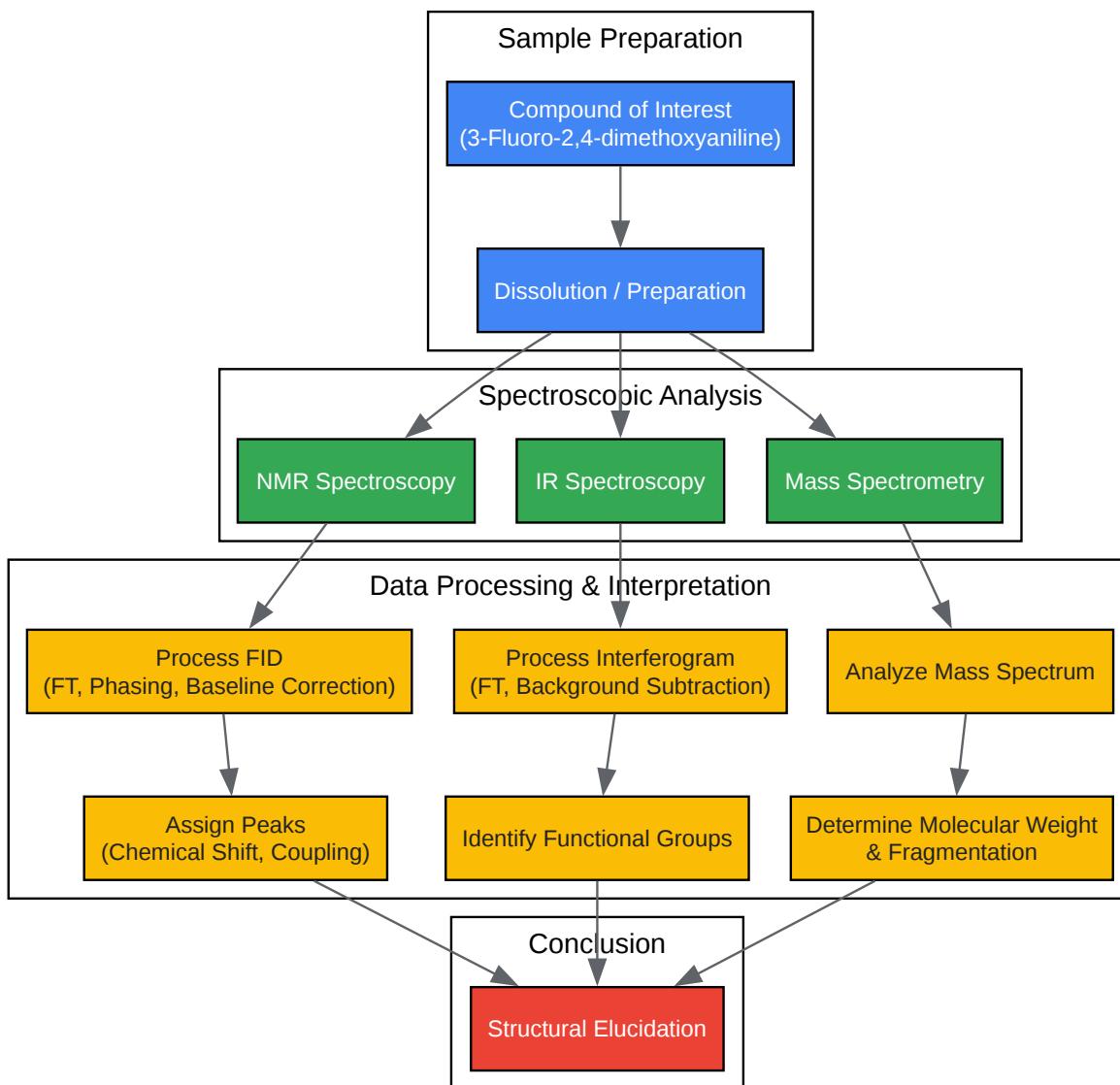
The following are general experimental protocols for acquiring spectroscopic data for small organic molecules like **3-Fluoro-2,4-dimethoxyaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:

- Use a spectrometer with a proton frequency of at least 400 MHz.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate spectral width to cover all expected signals.
- Use a 90° pulse for quantitative measurements or a smaller flip angle for faster acquisition.
- Set a relaxation delay of at least 5 times the longest T_1 for accurate integration.
- Data Acquisition: Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

IR Spectroscopy


- Sample Preparation (ATR - Attenuated Total Reflectance):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Record a background spectrum of the empty ATR crystal.
 - Set the spectral range typically from 4000 to 400 cm^{-1} .
 - Select an appropriate number of scans (e.g., 16 or 32) for both the background and the sample.
- Data Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
- Instrument Setup:
 - Set the ionization energy, typically 70 eV for EI.
 - Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).
 - Tune the instrument to ensure accurate mass assignments and resolution.
- Data Acquisition: Acquire the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-2,4-dimethoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062019#spectroscopic-data-for-3-fluoro-2-4-dimethoxyaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b062019#spectroscopic-data-for-3-fluoro-2-4-dimethoxyaniline-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com